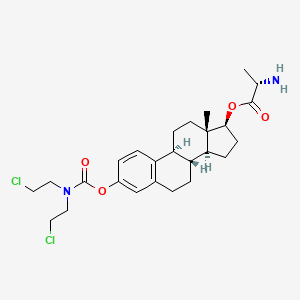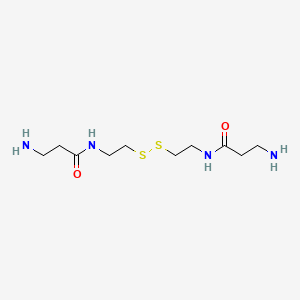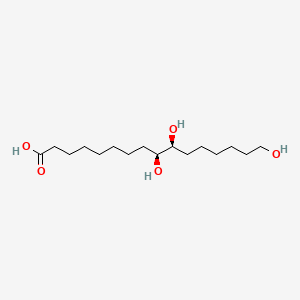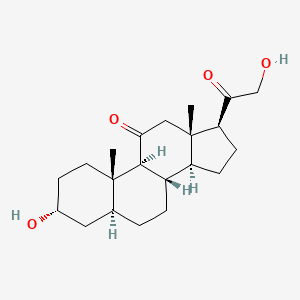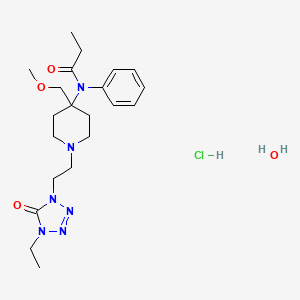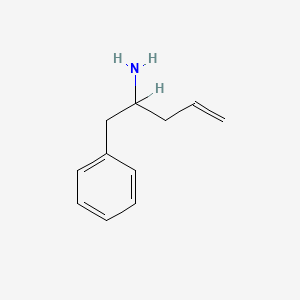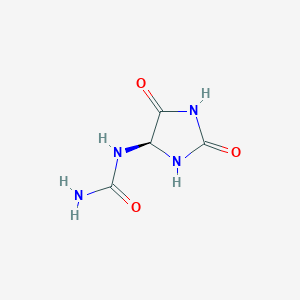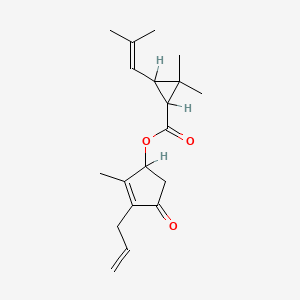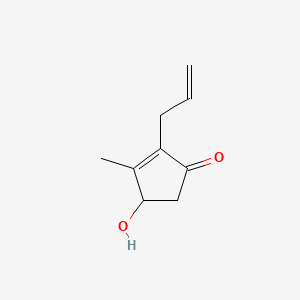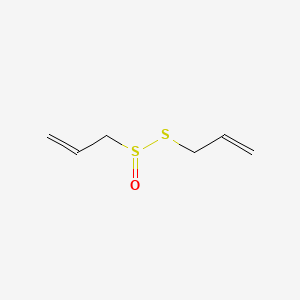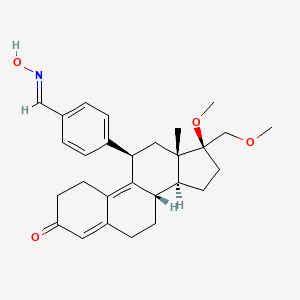
Asoprisnil
Descripción general
Descripción
Molecular Structure Analysis
Asoprisnil has been studied using molecular dynamics (MD) simulations to investigate the conformational transition between inactive and active forms of progesterone receptor (PR) bound to a partial agonist . The study found that both active and inactive PR states represent energy minima separated by a barrier that can be traversed .
Chemical Reactions Analysis
This compound has been shown to down-regulate collagen synthesis in cultured human uterine leiomyoma cells through up-regulating extracellular matrix metalloproteinase inducer .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C28H35NO4 and a molecular weight of 449.58 . It is a solid substance . The compound belongs to the class of organic compounds known as oxosteroids, which are steroid derivatives carrying a C=O group attached to the steroid skeleton .
Aplicaciones Científicas De Investigación
Tratamiento de Leiomiomas Uterinos
Asoprisnil, un modulador selectivo del receptor de progesterona (SPRM), ha demostrado inhibir la proliferación e inducir la apoptosis en células de leiomioma uterino humano cultivadas . Reduce el volumen del leiomioma uterino de manera dependiente de la dosis en presencia de concentraciones de estrógeno de la fase folicular . Esto sugiere que this compound puede dirigirse directamente a los leiomiomas uterinos .
Efectos Selectivos sobre las Células Miometriales
Curiosamente, this compound no tiene efectos comparables sobre las células miometriales normales . Esto indica un efecto específico del tipo de célula, que podría ser beneficioso para el tratamiento de afecciones como los leiomiomas uterinos sin afectar las células normales .
Inhibición de la Melanogénesis
This compound ha demostrado inhibir la melanogénesis, el proceso de producción de melanina . Suprime significativamente los niveles de melanina extracelular, lo que indica que podría usarse potencialmente en tratamientos para trastornos de hiperpigmentación .
Efectos sobre la Actividad de la Tirosinasa
Si bien this compound inhibe la melanogénesis, no tiene un efecto directo sobre la actividad de la enzima tirosinasa . Esto sugiere que inhibe la melanogénesis a través de mecanismos distintos de los efectos directos sobre la actividad de la enzima tirosinasa .
Inhibición de la Exportación de Melanosomas
This compound ha demostrado inhibir la exportación de melanosomas en células B16F10 y melanocitos HEMn-DP . Esto valida aún más su uso potencial en tratamientos para trastornos de hiperpigmentación .
Tratamiento de la Hemorragia Menstrual Abundante (HMA) Asociada con Fibromas Uterinos
El tratamiento con this compound ha demostrado ser altamente efectivo para controlar el sangrado, mejorar la anemia, reducir el volumen de los fibromas y el útero, y aumentar la calidad de vida en mujeres con HMA asociada con fibromas uterinos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Asoprisnil is a selective progesterone receptor modulator . Its primary target is the progesterone receptor (PR), which plays a crucial role in various progesterone target tissues .
Mode of Action
This compound exhibits mixed partial agonist/antagonist effects on the progesterone receptor . It interacts with both coactivators and corepressors via the ligand binding domain (LBD) of PR . This interaction results in differential recruitment of these factors compared to other compounds, leading to its unique biological effects .
Biochemical Pathways
This compound activates the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptotic pathway in cultured uterine leiomyoma cells . It increases the contents of TRAIL, Death Receptor (DR)4, and DR5 in a dose-dependent manner, leading to the cleavage of caspase-8, -7, and -3 . It also down-regulates X-linked chromosome-linked inhibitor of apoptosis protein levels .
Pharmacokinetics
It is known to be extensively metabolized in animal (mouse, rat, dog, guinea pig, and monkey) and human liver microsomes .
Result of Action
This compound inhibits proliferation and induces apoptosis in cultured uterine leiomyoma cells . It decreases the number of viable cells, the proliferating cell nuclear antigen (PCNA)-positive rate, and PCNA protein expression . It also increases the terminal deoxynucleotidyl transferase-mediated 2′-deoxyuridine 5′-triphosphate nick end labeling (TUNEL)-positive rate, cleaved caspase-3, and cleaved poly (adenosine 5′-diphosphate-ribose) polymerase expression, and decreases Bcl-2 protein expression .
Action Environment
The action of this compound is influenced by the presence of follicular phase estrogen concentrations . In the presence of these concentrations, this compound reduces uterine leiomyoma volume in a dose-dependent manner .
Propiedades
IUPAC Name |
(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNAFGEUJBOCE-MEQIQULJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904033 | |
| Record name | Asoprisnil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199396-76-4 | |
| Record name | Asoprisnil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199396-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asoprisnil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199396764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asoprisnil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06680 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Asoprisnil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASOPRISNIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W09924WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




